

A Technical Guide to 4-Methoxy-2-methylphenyl isocyanate

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Compound of Interest

Compound Name: 4-Methoxy-2-methylphenyl
isocyanate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **4-methoxy-2-methylphenyl isocyanate**, a key chemical intermediate. It details its chemical identity, physicochemical properties, synthesis protocols, and its role in synthetic chemistry, with a focus on applications relevant to drug discovery and materials science.

Chemical Identity and Nomenclature

The compound specified, 1-isocyanato-4-methoxy-2-methylbenzene, is systematically named in accordance with IUPAC nomenclature. However, it is more commonly referred to in chemical literature and databases by names that prioritize the functional group or parent benzene derivative.

The definitive IUPAC name is **4-methoxy-2-methylphenyl isocyanate**. Other recognized synonyms include benzene, 1-isocyanato-4-methoxy-2-methyl-.

Compound Identifiers:

- CAS Number: 60385-06-0[1][2][3]
- Molecular Formula: C₉H₉NO₂[2]
- Molecular Weight: 163.18 g/mol [2]

- InChIKey: XGRQPTXFVDRJMY-UHFFFAOYSA-N[2]
- Canonical SMILES: COc1ccc(N=C=O)c(C)c1[2]

Physicochemical Properties

Quantitative data for **4-methoxy-2-methylphenyl isocyanate** has been compiled from various sources to provide a clear reference for experimental planning.

Property	Value	Reference(s)
Boiling Point	76 °C at 1 mmHg	[1]
Density	1.121 g/mL at 25 °C	[1][2]
Refractive Index (n_D^{20})	1.544 - 1.546	[1][2]

Synthesis and Experimental Protocols

Isocyanates are versatile reagents in organic synthesis. The general and most common method for synthesizing aryl isocyanates is through the phosgenation of the corresponding primary amine.[4] While a specific, detailed laboratory-scale synthesis protocol for **4-methoxy-2-methylphenyl isocyanate** was not found in the search results, a general procedure can be adapted from standard organic synthesis methodologies.

General Experimental Protocol: Synthesis of Aryl Isocyanates via Phosgenation

This protocol is a generalized procedure and requires adaptation and optimization for the specific synthesis of **4-methoxy-2-methylphenyl isocyanate**. Phosgene and its substitutes are highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Reactants:

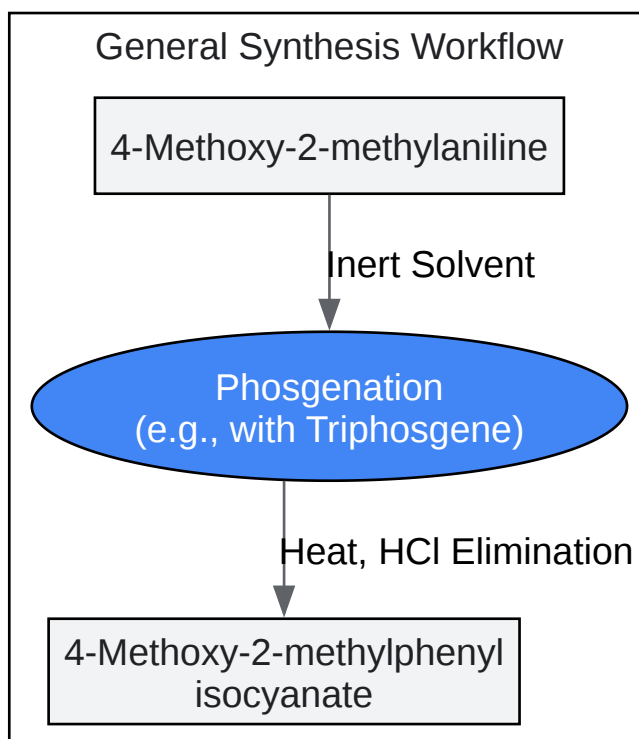
- 4-Methoxy-2-methylaniline (the corresponding amine precursor)
- Phosgene (COCl_2) or a phosgene substitute (e.g., triphosgene, diphosgene)

- An inert, dry solvent (e.g., toluene, ethyl acetate)
- A non-nucleophilic base (e.g., triethylamine, if using a phosgene substitute with HCl byproduct)

Procedure:

- Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser connected to a scrubber system (to neutralize excess phosgene and HCl), dissolve 4-methoxy-2-methylaniline in an anhydrous inert solvent.
- Phosgenation: Cool the solution (typically to 0-5 °C) and introduce phosgene gas or a solution of a phosgene substitute dropwise. The reaction proceeds through the formation of an intermediate carbamoyl chloride.^[4]
- Reaction: After the addition is complete, the reaction mixture is typically heated to facilitate the elimination of HCl and form the isocyanate. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., IR spectroscopy, observing the appearance of the strong isocyanate peak around 2250-2275 cm⁻¹ and the disappearance of the N-H stretches of the starting amine).
- Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude isocyanate is then purified, typically by vacuum distillation, to yield the final product.

The synthesis workflow can be visualized as a straightforward two-step process from the precursor amine.



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Caption: Generalized synthetic workflow for **4-methoxy-2-methylphenyl isocyanate**.

Applications in Drug Development and Research

Isocyanates are highly reactive electrophiles that readily form covalent bonds with nucleophiles such as alcohols, amines, and water.^[4] This reactivity makes them invaluable in the synthesis of a wide range of compounds, particularly in the construction of urea and carbamate (urethane) linkages, which are common motifs in pharmaceuticals.

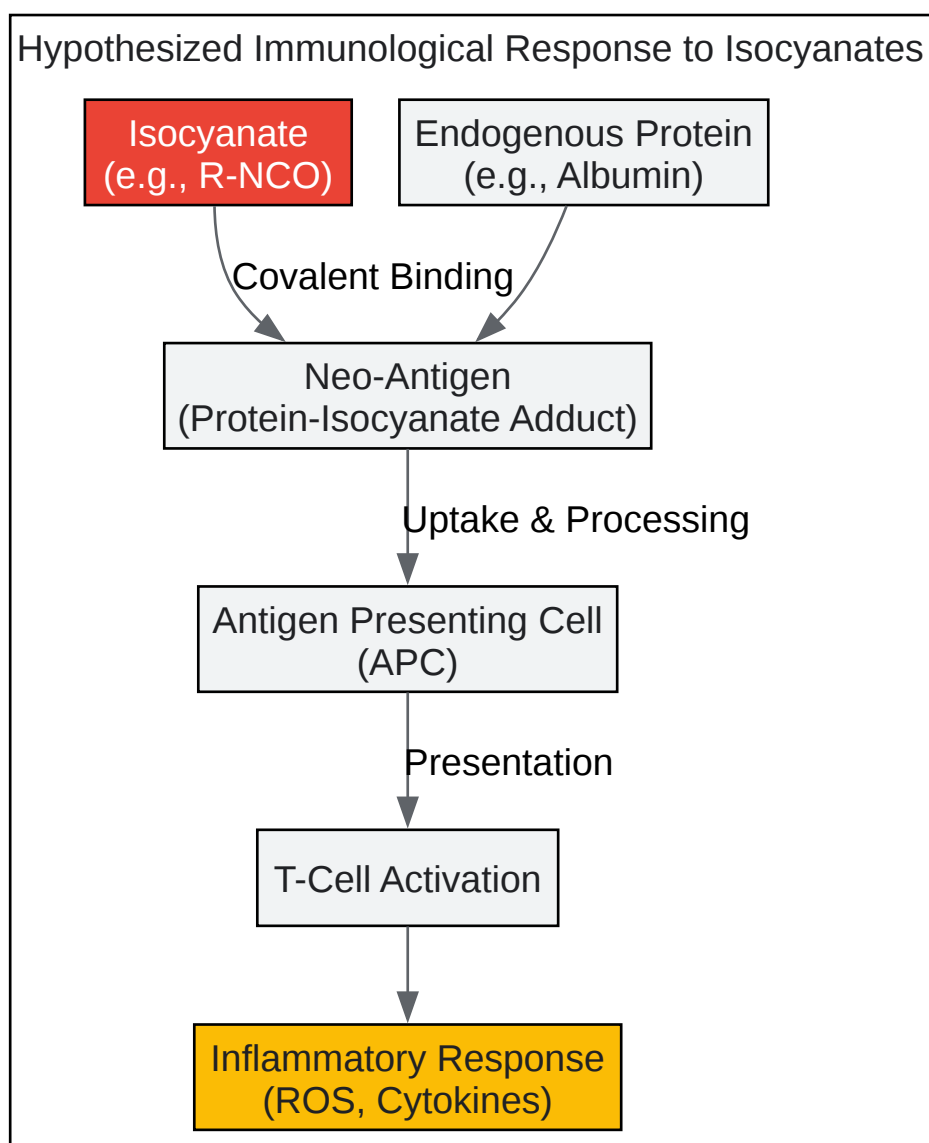
- **Scaffold Synthesis:** The title compound serves as a building block for creating libraries of substituted ureas and carbamates. These derivatives can be screened for biological activity against various targets.
- **Linker Chemistry:** In the development of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, isocyanates can be used to form stable linkages between different molecular components.

- **Role of Methoxy and Methyl Groups:** The methoxy group is a prevalent substituent in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties (like solubility), and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.^[5] The methyl group provides steric bulk and lipophilicity, which can also be tuned to optimize drug-like properties.

Biological Signaling Considerations

While this specific isocyanate is not directly implicated in major signaling pathways, the isocyanate class of chemicals is known to have significant biological effects, primarily related to toxicity and immunogenicity. Inhalation of isocyanates can induce occupational asthma.^{[6][7]} The mechanism is thought to involve the formation of neo-antigens, where the isocyanate reacts with endogenous proteins (like albumin), triggering an immune response.^[8] This process can lead to the activation of immune cells, production of reactive oxygen species (ROS), and upregulation of inflammatory markers.^{[6][8]}

Researchers using this compound should be aware of its potential immunogenicity, a factor that must be considered and evaluated in any drug development program.



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Caption: Hypothesized pathway for isocyanate-induced immune response.

Safety and Handling

Isocyanates are potent sensitizers and irritants to the respiratory tract, eyes, and skin.[9][10] All handling should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. The compound is sensitive to moisture and should be stored under an inert atmosphere in a cool, dark place.[9]

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